Product packaging for 2-(3-Bromo-4-fluorophenyl)acetamide(Cat. No.:CAS No. 874285-04-8)

2-(3-Bromo-4-fluorophenyl)acetamide

Cat. No.: B1393805
CAS No.: 874285-04-8
M. Wt: 232.05 g/mol
InChI Key: SWDJEZHYTNOWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the 2-(3-Bromo-4-fluorophenyl)acetamide Scaffold in Chemical Biology

The this compound scaffold is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring both a bromine and a fluorine atom on the phenyl ring, provides a unique electronic environment that can enhance binding affinity and specificity to biological targets. This makes it a valuable tool for probing biological systems and for developing novel therapeutic agents. The acetamide (B32628) group offers hydrogen bonding capabilities, while the halogen substituents contribute to increased lipophilicity and the potential for halogen bonding, further influencing its interaction with molecular targets like enzymes and receptors. researchgate.net

Rationale for Investigating Halogenated Acetamides in Drug Discovery and Development

The investigation of halogenated acetamides in drug discovery is driven by the significant impact that halogens can have on a molecule's pharmacological profile. researchgate.net The inclusion of halogens can improve a compound's potency, metabolic stability, and pharmacokinetic properties. researchgate.netacs.org For instance, halogenation can lead to enhanced anti-inflammatory, anticancer, anticonvulsant, and antimicrobial activities. nih.gov

The specific placement of halogen atoms is crucial. For example, the presence of a fluorine atom, with its high electronegativity, can influence a molecule's membrane permeability and its ability to act as a hydrogen bond acceptor. nih.gov Bromine, on the other hand, is a better halogen bond donor. nih.gov The combination of different halogens, as seen in this compound, allows for a fine-tuning of these properties, making such compounds attractive candidates for the development of new drugs. researchgate.net

Research Findings on this compound

Detailed research has provided insights into the synthesis and properties of this compound.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the acetylation of 3-bromo-4-fluoroaniline (B1273062). One common method utilizes acetyl chloride in an anhydrous solvent like dichloromethane (B109758) or ethyl acetate (B1210297), with careful temperature control to ensure the stability of the intermediate. An alternative approach involves the acetylation of 4-fluoroaniline (B128567) followed by bromination using hydrobromic acid in the presence of an oxidizing agent. google.com

The resulting compound has the molecular formula C8H7BrFNO and a molecular weight of approximately 232.05 g/mol . Its chemical properties are detailed in the table below.

PropertyValue
Molecular FormulaC8H7BrFNO
Molecular Weight232.050 g/mol
Density1.6±0.1 g/cm³
Boiling Point337.5±32.0 °C at 760 mmHg
Melting Point117-119 °C
Flash Point157.9±25.1 °C

This data is compiled from chemical property databases. chemsrc.com

Biological Activity

While specific biological activities of this compound are still under investigation, its structural motifs are found in compounds with known pharmacological effects. Phenylacetamide derivatives, in general, have been identified for their potential anti-Helicobacter pylori, anticonvulsant, antimicrobial, and HIV-1 inhibitory activities. irejournals.com The halogenated nature of this compound suggests its potential for enhanced biological activity. For example, studies on similar halogenated compounds have shown that they can act as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov The presence of both bromo and fluoro substituents may enhance its interaction with specific molecular targets, leading to a range of biological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO B1393805 2-(3-Bromo-4-fluorophenyl)acetamide CAS No. 874285-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDJEZHYTNOWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis

Strategies for Amide Bond Formation in 2-(3-Bromo-4-fluorophenyl)acetamide Synthesis.

The formation of the amide bond is the cornerstone of synthesizing this compound. This can be achieved through several reliable methods, with the coupling of a carboxylic acid and an amine precursor being a prominent strategy.

A common and effective method for forming the amide bond in acetamide (B32628) synthesis involves the reaction between a carboxylic acid and an amine. In the context of a related compound, 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, the synthesis was successfully achieved by reacting 4-bromophenylacetic acid with 3-chloro-4-fluoroaniline. nih.govresearchgate.net This reaction utilizes a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC), in the presence of a base like triethylamine. nih.gov This approach, a standard in organic synthesis, proceeds via a nucleophilic acyl substitution.

For the specific synthesis of this compound, this would translate to the coupling of (3-Bromo-4-fluorophenyl)acetic acid with an ammonia (B1221849) source. The carboxylic acid is activated by the coupling agent, making it susceptible to nucleophilic attack by the amine.

Another well-established route involves the acetylation of an aniline (B41778) precursor. For instance, 3-bromo-4-fluoroaniline (B1273062) can be acetylated using acetic anhydride (B1165640) or acetyl chloride. This reaction is typically performed under anhydrous conditions to yield the desired acetamide.

To maximize the yield and ensure the high purity of the final product, careful optimization of reaction conditions is crucial. Key parameters that are often fine-tuned include temperature, solvent, and reaction time. For instance, in related acetamide syntheses, maintaining a low temperature, between 0°C and 6°C, has been shown to be beneficial for the stability of intermediates. nih.gov

The choice of solvent also plays a significant role. Dichloromethane (B109758) and ethyl acetate (B1210297) are commonly used solvents for these types of coupling reactions. nih.gov The duration of the reaction is another critical factor; a reaction time of approximately 3 hours at a controlled temperature has been reported to be effective. nih.gov

Following the reaction, a comprehensive work-up and purification process is necessary. This often involves washing the organic layer with acidic and basic aqueous solutions to remove unreacted starting materials and by-products. nih.gov Final purification is typically achieved through recrystallization, which helps in obtaining a product with high purity, often verified by techniques like gas chromatography (GC) to ensure it exceeds 97% purity.

Regioselective Halogenation Approaches for Aryl Acetamides.

The introduction of halogen atoms at specific positions on the aromatic ring is a critical step in the synthesis of compounds like this compound. Regioselective halogenation ensures that the halogen is added to the desired carbon atom of the phenyl ring.

A direct approach to achieving this is the bromination of a pre-formed aryl acetamide. For example, the synthesis of 2-bromo-4-fluoroacetanilide is accomplished by the direct bromination of p-fluoroacetanilide. google.com In this process, bromine is added to a solution of the acetanilide (B955) in a solvent such as a dichloroalkane, with the temperature carefully controlled between 30-40°C to guide the regioselectivity of the reaction. google.com The acetamido group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. In p-fluoroacetanilide, the position ortho to the acetamido group and meta to the fluorine is activated for electrophilic substitution.

More advanced methods for achieving high regioselectivity in halogenation reactions involve the use of catalysts. While not specifically documented for this compound, catalyst-controlled ortho-selective chlorination of anilines and phenols has been demonstrated. nsf.gov These methods utilize Lewis basic catalysts to direct the halogenation to a specific position, often overcoming the inherent electronic preferences of the substrate. nsf.gov This highlights a sophisticated strategy for controlling the regiochemical outcome of aromatic electrophilic substitution reactions. nsf.gov

Design and Synthesis of this compound Analogues and Derivatives.

The core structure of this compound serves as a scaffold for the design and synthesis of a wide array of analogues and derivatives. These modifications can be broadly categorized into changes in the phenyl ring substituents and alterations to the acetamide moiety. Such modifications are often pursued to explore structure-activity relationships in medicinal chemistry. archivepp.com

The halogen substituents on the phenyl ring of this compound offer opportunities for further chemical transformations. The bromine atom, in particular, can be replaced through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of new functional groups, including alkyl, aryl, and heteroaryl moieties.

For example, the bromine atom on an aromatic ring can be readily substituted in Suzuki cross-coupling reactions using various boronic acids in the presence of a palladium catalyst. nih.gov This has been demonstrated in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, where a bromo group on an aniline ring was successfully coupled. nih.gov

Furthermore, a variety of analogues with different substitution patterns on the phenyl ring have been synthesized. These include compounds with additional methyl groups or different halogen placements, such as N-(4-bromo-3-methylphenyl)-2-((4-fluorophenyl)thio)acetamide and 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide. sigmaaldrich.combldpharm.com

The acetamide portion of the molecule can also be readily modified to generate a diverse range of derivatives. A common strategy involves the synthesis of an α-haloacetamide intermediate, such as 2-bromo-N-(aryl)acetamide, which can then undergo nucleophilic substitution.

For instance, in the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives, the bromine atom of 2-bromo-N-(p-chlorophenyl)acetamide is displaced by various amines. irejournals.com This reaction is typically carried out at room temperature in a solvent like dichloromethane in the presence of a base. irejournals.com

This synthetic handle allows for the introduction of a wide variety of substituents at the α-position of the acetamide. The N-phenylacetamide scaffold itself is a common feature in many biologically active compounds, and modifications to the acetamide group are a key strategy in the development of new therapeutic agents. archivepp.comnih.gov For example, the nitrogen of the acetamide moiety can form crucial hydrogen bonds with biological targets. archivepp.com

Introduction of Bridging Linkers for Conjugates

The strategic introduction of bridging linkers to form conjugates of this compound is a critical step in harnessing its potential for targeted therapeutic applications, such as in the development of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). While direct literature on the conjugation of this specific acetamide is not extensively detailed, its inherent chemical functionalities provide clear and viable handles for the attachment of a variety of linker moieties. The key reactive sites on the molecule are the bromo substituent on the phenyl ring and the acetamide group, both of which can be leveraged for synthetic modifications.

The presence of the bromine atom on the aromatic ring is particularly advantageous, as it serves as a versatile anchor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, are powerful tools for introducing a linker at this position. For instance, a Suzuki coupling reaction could be employed to react the bromo-substituted phenyl ring with a boronic acid- or boronate ester-functionalized linker. This approach allows for the stable incorporation of a wide array of linkers with varying lengths and chemical properties.

Alternatively, the acetamide functional group offers another point for modification. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(3-bromo-4-fluorophenyl)acetic acid and ammonia. This resulting carboxylic acid can then be activated and coupled with an amine-terminated linker using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). Conversely, reduction of the amide can furnish an amine, which can then be reacted with an activated ester or isothiocyanate on a linker.

The choice of bridging linker is dictated by the intended application of the final conjugate. For ADCs, linkers are typically designed to be stable in systemic circulation but cleavable under specific conditions within the target cell, releasing the cytotoxic payload. For other applications, non-cleavable linkers that provide a stable connection between the molecule and another moiety may be preferred.

A variety of bifunctional linkers can be utilized for these conjugation strategies. These linkers possess two different reactive functional groups, allowing for sequential attachment to this compound and the target biomolecule.

Linker TypeReactive Group 1 (for attachment to modified acetamide)Reactive Group 2 (for attachment to biomolecule)Potential Application
Amine-to-SulfhydrylAmine (via amide reduction)Maleimide, HaloacetylAntibody-Drug Conjugates
Carboxyl-to-AmineCarboxylic Acid (via amide hydrolysis)NHS ester, IsothiocyanatePeptide Conjugation
Azide-to-AlkyneAzide (introduced via nucleophilic substitution of bromide)AlkyneClick Chemistry-based Conjugation
Boronic Acid-to-AmineBoronic Acid (via Suzuki coupling)NHS esterTargeted Delivery Systems

Specifically, searches for X-ray crystallographic analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) data pertaining exclusively to this compound did not yield the specific research findings required to thoroughly and accurately populate the requested article sections.

While information exists for structurally similar compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. Therefore, it is not possible to generate the detailed and scientifically accurate article as requested in the outline without the necessary primary data for this specific compound.

Advanced Structural Characterization and Conformational Analysis

Theoretical Conformational Analysis and Energy Minimization

A comprehensive understanding of the three-dimensional structure and conformational flexibility of "2-(3-Bromo-4-fluorophenyl)acetamide" is crucial for predicting its physicochemical properties and potential biological activity. While specific experimental and theoretical conformational studies on this exact molecule are not extensively documented in publicly available literature, insights can be drawn from computational studies performed on structurally related acetamide (B32628) derivatives. researchgate.netnih.govnih.govresearchgate.netmdpi.comsemanticscholar.org Theoretical conformational analysis, typically employing quantum chemical methods like Density Functional Theory (DFT), serves as a powerful tool to determine the most stable conformations (i.e., the global minimum on the potential energy surface) and to characterize the energy barriers between different rotational isomers (rotamers). nih.govnih.gov

For "this compound," theoretical calculations would elucidate how the electronic effects of the bromine and fluorine substituents on the phenyl ring influence the rotational barriers and the relative energies of the different conformers. The resulting data from a detailed theoretical study would include the optimized geometric parameters and the relative energies of the stable conformers.

To illustrate the type of data generated from such a study, the following table presents a hypothetical summary of results from a DFT-based conformational analysis.

Interactive Data Table: Hypothetical Conformational Analysis Data

ParameterConformer A (Global Minimum)Conformer B (Local Minimum)
Relative Energy (kcal/mol) 0.00+1.5
Dihedral Angle (C-C-N-C) (°) 178.565.2
Dihedral Angle (C-C-C=O) (°) -5.0-115.8
Bond Length (C=O) (Å) 1.231.23
Bond Angle (N-C=O) (°) 122.5122.3

This table would typically be accompanied by a detailed discussion of the factors contributing to the stability of the global minimum, such as the potential for intramolecular hydrogen bonding or the minimization of steric clashes between the substituents and the acetamide group.

Medicinal Chemistry and Rational Design Strategies

Elucidation of Structure-Activity Relationships (SAR) for 2-(3-Bromo-4-fluorophenyl)acetamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies investigate how changes to the phenyl ring, the halogen substituents, and the acetamide (B32628) linker affect the compound's efficacy and selectivity. nih.govnih.gov Preliminary SAR studies on related N-phenylacetamide derivatives have demonstrated that these compounds are promising leads for developing new agents. nih.gov

Research has shown that halogenation can significantly enhance the therapeutic efficacy of drugs; for instance, the effectiveness of the antibiotic vancomycin (B549263) is greatly reduced upon removal of its halogen atoms. nih.gov The introduction of halogens can increase hydrophobic interactions with target proteins and lead to specific halogen bonding, which is increasingly recognized as an important factor in ligand-receptor interactions. nih.gov In the case of this compound, the bromo and fluoro substituents are anticipated to enhance its binding affinity and specificity for its molecular targets. Studies on related halogenated compounds have confirmed that the substitution pattern is critical, with different halogen arrangements leading to varied biological effects. acs.org

Compound/Derivative ClassSubstitution PatternImpact on Biological ActivityReference
Phenylacetamide DerivativesHalogenated Phenyl GroupEnhanced binding affinity and specificity to molecular targets.
General Halogenated CompoundsVaried Halogen SubstitutionsDirectly affects biological activity and potency. nih.gov
Organoruthenium 8-HydroxyquinolinesDichloro vs. Diiodo SubstitutionSignificant downfield shift in NMR spectra, indicating altered electronic environment. Minor impact on cytotoxic activity. acs.org
N-phenylacetamide-thiazole Derivatives4-fluoro-phenyl (A1) vs. 3,4-difluoro-phenyl (A3)Compound A1 showed superior antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo) compared to standards. nih.govmdpi.com

The acetamide linkage is a critical pharmacophoric feature in a vast array of biologically active molecules. nih.gov This group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are crucial for anchoring the molecule within the binding site of a target enzyme or receptor. nih.govnih.gov

In the crystal structure of related compounds, the acetamide linker is involved in forming intermolecular hydrogen bonds, which helps to stabilize the molecule's conformation within the target's active site. nih.gov Molecules containing an acetamide linkage are reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov Computational studies on some acetamide derivatives have shown that the mechanism of bond formation with biological targets, such as amino acids like tyrosine, occurs primarily through the nitrogen atoms of the acetamide group. researchgate.net This highlights the linker's direct role in mediating the molecular interactions that lead to a biological response.

The specific placement and size of substituents on the phenylacetamide scaffold are determining factors for potency and selectivity. The 3-bromo-4-fluoro substitution pattern on the phenyl ring of the title compound is a deliberate design choice. The position of substituents can influence the molecule's ability to fit into a specific binding pocket and can prevent or encourage interactions with off-target proteins.

For example, SAR studies on kinase inhibitors have shown that ortho substitution on a phenyl ring can be poorly tolerated, while meta substitution may be tolerated but result in weaker activity. u-strasbg.fr In a series of N-phenylacetamide sulphonamides, it was found that acetamides linked to phenyl-alkyl groups showed better urease inhibition activity than those with a fluoro-substituted biphenyl (B1667301) group, indicating that both the nature and the bulk of the substituent are critical. nih.gov The introduction of bulky groups can lead to steric hindrance, which may either block access to the desired target or, conversely, improve selectivity by preventing binding to other proteins.

Design Principles for Novel Halogenated Phenylacetamide Derivatives

The design of new halogenated phenylacetamide derivatives is guided by established medicinal chemistry principles aimed at maximizing therapeutic potential. nih.gov A primary strategy involves using the phenylacetamide core as a scaffold, which can be systematically modified. googleapis.com The design process often begins with a pharmacophore model that identifies the essential features for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. nih.gov

Key design principles include:

Aromatic Core Modification : Altering the substitution pattern on the phenyl ring to optimize electronic and steric properties. This could involve changing the position or type of halogen, or introducing other functional groups. nih.gov

Linker Modification : While the acetamide linker is often crucial, its length and flexibility can be adjusted to improve binding orientation.

Side Chain Exploration : Introducing various substituents on the nitrogen of the acetamide group to explore new interactions within the target's binding site. This has been a successful strategy in developing N-phenylacetamide derivatives with antibacterial activity. nih.govmdpi.com

Scaffold Exploration and Bioisosteric Replacements in Lead Generation

Scaffold exploration and bioisosteric replacement are advanced strategies used to generate novel lead compounds with improved properties. nih.govnih.gov A bioisostere is a functional group that can replace another in a drug molecule while retaining the desired biological activity. researchgate.net This approach is used to enhance potency, improve pharmacokinetic properties, reduce side effects, or move into novel chemical space to secure intellectual property. nih.govresearchgate.net

For a lead compound like this compound, several bioisosteric replacements could be considered:

Phenyl Ring Analogs : The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to alter solubility, metabolism, and target interactions. nih.gov

Halogen Bioisosteres : The bromine atom could be swapped with other groups of similar size and electronic character, such as a trifluoromethyl (CF3) group. u-strasbg.fr

Acetamide Bioisosteres : The amide bond could be replaced with other linkers like a reverse amide, ester, or a stable sulfonamide to change hydrogen bonding capacity and metabolic stability. nih.gov

Scaffold hopping involves a more drastic change, where the entire core framework of the molecule is replaced with a structurally different scaffold that maintains a similar 3D arrangement of the key pharmacophoric features. nih.govresearchgate.net

Lead Optimization Strategies for Enhanced Pharmacological Profiles

For a lead series based on this compound, optimization would typically involve:

Iterative Synthesis and Testing : Creating a library of analogues by making small, systematic structural modifications. These new compounds are then tested in a battery of in vitro assays to measure potency against the target, selectivity over related proteins, and key ADME properties like permeability and metabolic stability. youtube.com

Multi-Parameter Optimization : Using the data from in vitro assays to guide the next round of synthesis. This process often involves balancing competing objectives; for example, a modification that increases potency might negatively impact solubility. researchgate.net Computational tools and multi-parameter optimization methods can help navigate these complex relationships. nih.gov

In Vivo Validation : Once analogues with a promising in vitro profile are identified, they are advanced to in vivo studies in animal models. youtube.com This step is crucial to confirm that the improvements observed in vitro translate to the desired effect in a whole organism. youtube.com The feedback from these in vivo studies drives further cycles of optimization. youtube.comnih.gov

This structured approach, combining chemical synthesis with in vitro and in vivo testing, is essential for developing potent, selective, and drug-like candidates from a lead structure. youtube.com

Preclinical Pharmacological Investigations

Molecular Mechanism of Action (MOA) Elucidation in Preclinical Models

The biological activity of a compound is intrinsically linked to its mechanism of action at the molecular level. For 2-(3-bromo-4-fluorophenyl)acetamide, its therapeutic potential is believed to stem from its interactions with specific biological targets, such as enzymes and receptors. The presence of bromine and fluorine atoms on the phenyl ring is thought to enhance its binding affinity and specificity to these targets, thereby modulating biological pathways implicated in disease processes.

Target Identification and Validation in In Vitro and In Vivo Preclinical Systems

While direct target identification studies for this compound are not extensively documented, research on structurally similar compounds provides valuable insights into its potential molecular targets. A noteworthy example is the radiolabeled derivative, [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide, which has demonstrated high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors in preclinical tumor models. nih.gov

In vivo studies using this radiotracer in nude mice with mammary adenocarcinoma xenografts revealed that blocking the σ1 receptor led to a higher tumor-to-background ratio, suggesting that σ2 receptors could be a key target for this class of compounds in cancer imaging and therapy. nih.gov The sigma-2 receptor, in particular, is found in high densities in various tumor cell lines, including those from breast, prostate, and lung cancers, and has been implicated in cell proliferation. sigmaaldrich.com This suggests that this compound and its derivatives may exert their effects by interacting with these receptors.

Enzyme Inhibition and Receptor Binding Profiling (In Vitro)

The inhibitory potential of this compound and its analogs extends to various enzymes and receptors, highlighting a multi-targeted profile.

Enzyme Inhibition: Research into related halogenated phenylacetic acids has pointed towards aldose reductase inhibition as a possible mechanism of action. openmedicinalchemistryjournal.com Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. nih.govresearchgate.net The inhibition of this enzyme by phenylacetamide derivatives suggests a potential therapeutic application in managing such conditions. researchgate.net For instance, some rhodanine-3-acetamide derivatives have shown potent inhibition of aldose reductase, with IC50 values in the low micromolar range. researchgate.net

Receptor Binding: Beyond sigma receptors, para-halogenated phenethylamines, which share structural similarities with phenylacetamides, have been shown to interact with serotonin (B10506) (5-HT) receptors. nih.gov Specifically, bromo- and iodo-substituted phenethylamines appear to have a mixed mechanism, acting as both direct 5-HT agonists and indirect agonists by promoting serotonin release. nih.gov This dual action suggests that this compound could potentially modulate serotonergic pathways, which are involved in a wide range of physiological and pathological processes.

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)

The interaction of this compound with its molecular targets is expected to trigger a cascade of downstream signaling events. While specific pathway analyses for this compound are limited, the known functions of its potential targets offer clues.

Modulation of sigma receptors can influence various cellular processes. The sigma-1 receptor, for example, can regulate central cholinergic function and modulate NMDA-type glutamate (B1630785) receptor electrophysiology. sigmaaldrich.com The sigma-2 receptor is linked to cell proliferation, and its agonists have been suggested as potential anticancer agents due to their ability to induce apoptosis. sigmaaldrich.com

Furthermore, the inhibition of aldose reductase can impact the polyol pathway, which is activated under hyperglycemic conditions and contributes to oxidative stress. nih.gov By inhibiting this enzyme, derivatives of this compound could potentially mitigate the cellular damage caused by this pathway.

In Vitro Biological Efficacy Studies of this compound and its Derivatives

The therapeutic potential of this compound is further underscored by in vitro studies demonstrating the biological efficacy of its derivatives in various disease models.

Antiproliferative and Anticancer Activity in Cell Lines

Preliminary studies have suggested that compounds with structures similar to this compound show promise in inhibiting the proliferation of cancer cells. The halogen substitutions are believed to enhance their efficacy against specific cancer types.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against prostate carcinoma (PC3) cells. nih.gov In this study, compounds with a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov For instance, compound 2b in the series was one of the most active against the PC3 cell line. nih.govnih.gov Similarly, phthalimide (B116566) derivatives incorporating a 1,3-thiazole ring have shown potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and neuroblastoma (PC-12), with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov These findings suggest that the cytotoxic activity of such compounds may be linked to the induction of apoptosis through the intrinsic pathway. nih.gov

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52 nih.govnih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80 nih.govnih.gov
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100 nih.govnih.gov
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40 nih.govnih.gov
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98 nih.govnih.gov
2-(1,3-Dioxoisoindolin-2-yl)-N-(5-(4-chlorophenyl)thiazol-2-yl)acetamide (5c)MCF-7 (Breast Cancer)Not specified, but noted as a promising agent nih.gov
Thienopyrimidine 3MCF-7 (Breast Cancer)0.045 researchgate.net
Ester 2MDA-MB-231 (Breast Cancer)0.16 researchgate.net

This table presents a selection of antiproliferative activity data for derivatives of phenylacetamide and related compounds.

Anti-inflammatory Modulations in Cellular Assays

In vitro anti-inflammatory activity can be assessed through various methods, such as the human red blood cell (HRBC) membrane stabilization assay and the inhibition of protein denaturation. nih.govnih.gov The stabilization of the lysosomal membrane is a crucial factor in reducing inflammatory responses, and the HRBC membrane stabilization method serves as a reliable in vitro measure of this activity. nih.gov For example, a study on a thiosemicarbazone derivative demonstrated its ability to reduce paw edema in a carrageenan-induced inflammation model, suggesting an action on the early mediators of inflammation. researchgate.net

Antitubercular Efficacy against Mycobacterial Strains

Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments. In the quest for novel antitubercular agents, various phenylacetamide derivatives have been investigated. Research into related structures suggests that the phenylacetamide scaffold can be a promising starting point for the development of antimycobacterial compounds. For instance, studies on 1,2,4-triazol-3-thiol linked phenylacetamide derivatives have shown excellent inhibitory activity against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard drugs like rifampicin (B610482) and streptomycin. benthamscience.com While direct studies on the antitubercular efficacy of this compound are not extensively documented in publicly available literature, the activity of these related compounds underscores the potential of the broader phenylacetamide class in this therapeutic area. The specific combination of bromo and fluoro substituents on the phenyl ring of this compound may influence its antimycobacterial properties, a hypothesis that warrants further investigation.

Neuropharmacological Activities (e.g., GABAergic System, Dopamine (B1211576) Transporter, Melatonin (B1676174) Receptors)

The central nervous system (CNS) is a key target for a wide array of therapeutic agents. While specific data on the neuropharmacological activities of this compound is limited, the general class of phenylacetamide derivatives has been explored for its effects on various CNS targets. For example, the structural similarity of some derivatives to known CNS-active molecules suggests potential interactions with neurotransmitter systems. However, without direct experimental evidence, the activity of this compound on the GABAergic system, dopamine transporter, or melatonin receptors remains speculative. Future research, including binding assays and functional studies, would be necessary to elucidate any potential neuropharmacological effects of this specific compound.

Other Specific Biological Activities (e.g., Carbonic Anhydrase Inhibition, Cholinesterase Inhibition, PDE5 Inhibition, Alpha-Glucosidase Inhibition)

Interactive Table: Investigated Biological Activities of Phenylacetamide Derivatives

Biological Activity Target/Organism Key Findings
Antitubercular Mycobacterium tuberculosis H37Rv Derivatives showed MIC values as low as 0.8µg/ml. benthamscience.com
Antibacterial Escherichia coli Phenylacetamide derivatives displayed MIC values ranging from 0.64 to 5.65 μg/mL. nih.gov
Enzyme Inhibition E. coli ParE Phenylacetamide derivatives showed IC50 values from 0.27 to 2.80 μg/mL. nih.gov

| Nematicidal | Meloidogyne incognita | Some N-phenylacetamide derivatives showed significant mortality rates. mdpi.comresearchgate.net |

In Vivo Preclinical Efficacy Assessments in Animal Models

Translating in vitro findings into in vivo efficacy is a critical step in the drug development process. This involves the use of disease-relevant animal models to assess the therapeutic potential of a compound.

Pharmacodynamic Biomarker Evaluation in Preclinical Species

Pharmacodynamic biomarkers are essential for demonstrating that a drug is engaging its target and having the desired biological effect in a living organism. In the context of this compound, the selection of appropriate biomarkers would depend on its confirmed mechanism of action. For example, if the compound were found to have anti-inflammatory properties, researchers might measure levels of inflammatory cytokines or immune cell infiltration in preclinical models. Similarly, if it were to show efficacy in a cancer model, biomarkers could include tumor growth inhibition or changes in specific signaling pathways within the tumor cells. Currently, there is no published data on the evaluation of pharmacodynamic biomarkers for this compound in preclinical species.

Computational Chemistry and Advanced Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is crucial for understanding the fundamental principles of drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates.

The process involves placing the ligand, 2-(3-Bromo-4-fluorophenyl)acetamide, into the binding site of a target protein whose three-dimensional structure is known. A scoring function is then used to estimate the binding affinity, or strength of the interaction, which is often expressed as a negative value in kcal/mol; a more negative score typically indicates a stronger predicted binding.

Studies on structurally related compounds illustrate how this technique is applied. For instance, molecular docking of derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole against cyclooxygenase (COX-1 and COX-2) enzymes revealed how different alkyl groups influence binding affinity and selectivity. zsmu.edu.ua Similarly, docking studies on other acetamide (B32628) derivatives have been used to predict interactions with targets like α-glucosidase and α-amylase for potential antidiabetic applications. nih.gov For this compound, docking could elucidate key interactions, such as:

Hydrogen Bonding: The acetamide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively.

Halogen Bonding: The bromine atom can form favorable interactions with electron-rich pockets in a binding site.

Hydrophobic Interactions: The fluorophenyl ring can interact with nonpolar residues within the target protein.

A hypothetical docking study of this compound against a target like a protein kinase might yield results that can be summarized to compare its potential efficacy against known inhibitors.

Interactive Table 1: Example Molecular Docking Results for a Phenylacetamide Derivative

This table illustrates typical data obtained from a molecular docking simulation against a hypothetical protein target. Note: The data below is for illustrative purposes and does not represent actual experimental results for this compound.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
This compound (Hypothetical) Kinase XYZ-7.5LYS-78, GLU-95, LEU-1302
Known Inhibitor A Kinase XYZ-8.2LYS-78, ASP-145, LEU-1303
Known Inhibitor B Kinase XYZ-7.1LYS-78, GLU-95, TYR-1322

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comslideshare.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activities. nih.gov

To build a QSAR model, a set of structurally related compounds with known activities (the "training set") is used. For each compound, various molecular descriptors are calculated, which are numerical representations of its physicochemical properties. These can include:

Electronic Descriptors: Dipole moment, partial charges.

Steric Descriptors: Molecular volume, surface area, radius of gyration.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Statistical methods, such as multiple linear regression, are then used to generate an equation that links these descriptors to the biological activity. researchgate.netresearchgate.net Studies on fluorovinyloxyacetamides, for example, have shown that properties like the dipole moment, radius of gyration, and LogP play a significant role in their herbicidal activity. researchgate.netresearchgate.net For a series of this compound derivatives, a QSAR model could predict the activity of unsynthesized analogues, thereby guiding the synthesis of more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms over time by solving Newton's equations of motion, providing a detailed picture of how a ligand and its target protein behave and interact. mdpi.com

For this compound complexed with a protein, an MD simulation could:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in the protein or ligand upon binding.

Identify key water molecules that may mediate the interaction.

Calculate the free energy of binding with higher accuracy than docking scores alone.

Research on other complex molecules, including thiazole (B1198619) Schiff base derivatives, has utilized MD simulations to confirm that the docked compounds remain stable within the binding site of their target receptors throughout the simulation period. nih.gov Such simulations are crucial for validating the initial hypotheses generated from molecular docking. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The computational exploration of this compound and its potential derivatives falls under two broad categories of drug design: ligand-based and structure-based. temple.edunih.gov

Structure-Based Drug Design (SBDD): This approach is used when the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR). nih.gov Techniques like molecular docking are central to SBDD. The goal is to design a molecule that fits the geometric and chemical features of the target's binding site. slideshare.net

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. nih.gov These methods rely on the knowledge of other molecules that bind to the target. researchgate.net By analyzing a set of active ligands, one can develop a pharmacophore model—an abstract representation of the essential steric and electronic features required for bioactivity. QSAR is another prominent LBDD method. nih.gov

For this compound, both approaches could be hypothetically applied. If a target protein structure is identified, SBDD could be used to optimize its binding. If not, but other active molecules are known, LBDD could be used to design new derivatives with similar essential features.

In Vitro Metabolism and Biotransformation Pathways Preclinical

Metabolic Stability Profiling in Liver Subcellular Fractions (e.g., Microsomes, S9 Fractions)

The initial assessment of a compound's metabolic liability typically involves incubation with liver subcellular fractions, such as microsomes and S9 fractions. These preparations contain a host of drug-metabolizing enzymes.

Liver Microsomes: This fraction is rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of oxidative metabolism. The metabolic stability of 2-(3-Bromo-4-fluorophenyl)acetamide in liver microsomes would indicate its susceptibility to CYP-mediated degradation. Given the presence of an aromatic ring, potential sites for hydroxylation exist.

A hypothetical metabolic stability profile for this compound in these fractions is presented below. This table illustrates how such data would be typically represented.

Test SystemSpeciesCompound Concentration (µM)Incubation Time (min)Remaining Parent Compound (%)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman10, 15, 30, 60Data not availableData not availableData not available
Rat10, 15, 30, 60Data not availableData not availableData not available
Mouse10, 15, 30, 60Data not availableData not availableData not available
Liver S9 FractionHuman10, 30, 60, 120Data not availableData not availableData not available
Rat10, 30, 60, 120Data not availableData not availableData not available
Mouse10, 30, 60, 120Data not availableData not availableData not available

Identification of Major Metabolites and Elucidation of Biotransformation Pathways

Following stability assessment, the next step involves identifying the structures of the major metabolites to understand the primary biotransformation pathways. For this compound, several metabolic transformations can be postulated:

Hydroxylation: The aromatic ring is a likely target for CYP-mediated hydroxylation, potentially at positions ortho or meta to the acetamide (B32628) group.

Dehalogenation: While generally less common, enzymatic removal of the bromine or fluorine atoms could occur.

Amide Hydrolysis: The acetamide group could be hydrolyzed by amidases to yield 3-bromo-4-fluorophenylacetic acid and ammonia (B1221849).

N-dealkylation: Although it is an acetamide, cleavage of the bond between the phenyl ring and the acetamide nitrogen is a possibility.

Conjugation: If primary metabolites with hydroxyl groups are formed, they could undergo Phase II conjugation with glucuronic acid or sulfate.

A proposed biotransformation pathway is illustrated below, leading to hypothetical metabolites.

Metabolite IDProposed StructureProposed Biotransformation Pathway
M12-(3-Bromo-4-fluoro-5-hydroxyphenyl)acetamideAromatic hydroxylation
M23-Bromo-4-fluorophenylacetic acidAmide hydrolysis
M32-(4-Fluorophenyl)acetamideDehalogenation (Bromine)
M4M1-GlucuronideGlucuronidation of hydroxylated metabolite

Comparative In Vitro Metabolism Across Preclinical Species

Significant differences in drug metabolism can exist between humans and preclinical species (e.g., rat, mouse, dog, monkey). Therefore, comparative in vitro studies are essential to select the most appropriate animal model for further non-clinical safety and efficacy studies. These studies would compare the metabolic stability and the profile of metabolites generated in liver fractions from different species. An ideal animal model would exhibit a metabolic profile for this compound that is qualitatively and quantitatively similar to that observed in human liver fractions. For instance, a study on a different compound, 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid, found that glucuronidation was the primary metabolic pathway in all species tested (mouse, rat, monkey, and human), but the specific type of glucuronide formed varied. sigmaaldrich.com Such species-specific differences highlight the importance of these comparative studies.

A summary of hypothetical comparative metabolic data is presented below.

SpeciesMajor Metabolic Pathway(s)Key Metabolites
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available
Monkey (Cynomolgus)Data not availableData not available

Future Research Directions and Unexplored Potential

Advanced Preclinical Model Development for Compound Evaluation

The successful translation of a promising compound from the laboratory to clinical use is heavily reliant on robust preclinical evaluation. Historically, drug screening has depended on simple models like 2D cancer cell lines, but these often fail to replicate the complex tumor microenvironment, leading to high failure rates in clinical trials. drugvision.ainih.gov For a compound like 2-(3-Bromo-4-fluorophenyl)acetamide, leveraging advanced preclinical models is crucial to accurately predict its efficacy and mechanism of action.

Future research should prioritize the use of sophisticated in vitro and in vivo systems that more closely mimic human physiology. cancer.govnih.gov These models include:

3D Spheroids and Organoids: Three-dimensional cell cultures, such as spheroids and patient-derived tumor organoids, offer a more realistic representation of a tumor's structure, cell-cell interactions, and nutrient gradients. drugvision.ai Evaluating this compound in these models could provide more predictive insights into its potential anti-cancer activity.

Assembloids: These are a step beyond organoids, created by combining tumor organoids with other cell types like immune and stromal cells. drugvision.ai This allows for the study of the compound's effect on the complex interplay between cancer cells and their microenvironment.

Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic devices that simulate the functions of human organs. nih.govnih.gov Utilizing a "tumor-on-a-chip" could enable detailed analysis of the compound's effects on tumor progression and its interaction with other organ systems, offering data on potential efficacy and cross-organ toxicity. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop tumors which recapitulate human cancers provide a powerful in vivo platform for assessing a compound's therapeutic effect and identifying biomarkers of response. cancer.gov

The adoption of these advanced models would facilitate a more comprehensive preclinical assessment of this compound, moving beyond basic cytotoxicity to understand its impact in a more biologically relevant context.

Table 1: Comparison of Preclinical Models for Compound Evaluation

Model Type Description Advantages Limitations
2D Cell Lines Cancer cells grown as a monolayer on a flat surface. drugvision.ai High-throughput, low cost, standard for initial screening. drugvision.ai Poorly mimics tumor microenvironment, cell-cell interactions, and drug response. drugvision.ainih.gov
3D Spheroids Three-dimensional clusters of cancer cells. drugvision.ai Better representation of tumor structure and function than 2D models. drugvision.ai Lacks the full cellular diversity and complexity of real tumors. drugvision.ai
Patient-Derived Organoids 3D cultures grown from a patient's own tumor tissue. drugvision.ai Highly representative of the original tumor's genetics and heterogeneity. drugvision.ai More complex and costly to establish and maintain than cell lines.
Assembloids Multi-cellular models combining organoids with immune and stromal cells. drugvision.ai Allows for studying complex interactions within the tumor microenvironment. drugvision.ai High complexity in creation and analysis. drugvision.ai
Organ-on-a-Chip (OOC) Microfluidic devices lined with living cells that mimic organ-level physiology. nih.govnih.gov Enables study of drug effects on minimal organ units and their interactions. nih.gov Technology is still evolving and can be technically challenging to implement.

| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop specific types of cancer that mimic human disease. cancer.gov | High physiological relevance for in vivo drug treatment and prevention studies. cancer.gov | Time-consuming and expensive to develop and maintain. |

Exploration of Novel Therapeutic Indications for Phenylacetamide Scaffolds

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. frontiersin.orgnih.gov While the specific therapeutic profile of this compound is not yet defined, the activities of related compounds suggest several promising avenues for investigation.

Research into analogous structures has revealed potential applications in various disease areas:

Oncology: Phenylacetamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making it a valuable target in cancer therapy. nih.gov Other derivatives have shown inhibitory activity against carbonic anhydrase isoforms, such as CA IX and CA XII, which are implicated in tumor progression. nih.gov

Infectious Diseases: The phenylacetamide scaffold has been identified as a promising chemical starting point for developing novel antibacterial agents, including those targeting multidrug-resistant pathogens. frontiersin.orgnih.gov Some benzimidazole (B57391) phenylacetamides have also shown potential as broad-spectrum trypanosomacides for treating neglected tropical diseases. researchgate.net

Neurological Disorders: Certain phenylacetamide derivatives have been synthesized and evaluated as potential antidepressant agents, acting as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov

The presence of bromo and fluoro substituents on the phenyl ring of this compound can significantly influence its electronic properties, binding affinity, and metabolic stability, potentially tailoring its activity towards one or more of these therapeutic targets. Future research should involve screening this compound against a wide range of biological targets to uncover its unique therapeutic potential.

Table 2: Investigated Therapeutic Applications of Phenylacetamide Scaffolds

Therapeutic Area Specific Target/Application Example Compound Class Reference
Oncology PARP-1 Inhibition Benzamide derivatives with phenylacetamidophenyl scaffolds nih.gov
Oncology Carbonic anhydrase (CA IX & XII) inhibition N-phenylacetamide-2-oxoindole sulfonamide conjugates nih.gov
Infectious Disease Antibacterial (e.g., against E. coli, MRSA) Phenylacetamide and benzohydrazide (B10538) derivatives frontiersin.org
Infectious Disease Antibacterial (e.g., against Xanthomonas species) N-phenylacetamide derivatives with 4-arylthiazole moieties nih.govmdpi.com
Infectious Disease Antiprotozoal (Trypanosomacides) Benzimidazole phenylacetamides researchgate.net

| Neurological Disorders | Antidepressant (MAO-A Inhibition) | Phenylacetamide derivatives | nih.gov |

Mechanistic Investigations of Selective Modulations and Off-Target Interactions

A deep understanding of a compound's mechanism of action is fundamental to its development as a safe and effective therapeutic. For this compound, future research must focus on elucidating its molecular interactions, including its intended (on-target) modulations and any unintended (off-target) effects.

The mechanism of action for phenylacetamide derivatives often involves interaction with specific enzymes or receptors. ontosight.ai The halogen substituents (bromine and fluorine) on this compound are expected to enhance its binding affinity and specificity for its molecular target. Key research objectives should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking studies to identify the specific protein(s) that this compound binds to.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how structural modifications affect biological activity and selectivity. nih.gov This can help optimize the compound for potency against its intended target while minimizing interactions with other proteins.

Off-Target Profiling: Screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions. This is a critical step in preclinical development to predict potential side effects and ensure the compound's safety profile. ucl.ac.uk

Pathway Analysis: Once a primary target is identified, further studies using molecular and cell biology techniques can delineate how the compound's interaction with its target modulates downstream signaling pathways, leading to its ultimate biological effect. For instance, studies on halophenylacetamides have explored mechanisms related to oxidative stress and interactions with enzymes like superoxide (B77818) dismutase. nih.gov

These mechanistic investigations will be vital in building a comprehensive profile of this compound, guiding its path toward becoming a potential drug candidate.

Table 3: Approaches for Mechanistic Investigation of Phenylacetamide Derivatives

Investigation Area Methodologies Objective Reference
Target Identification Molecular Docking, Affinity Chromatography, Chemical Proteomics To identify the primary biological protein target(s) of the compound. nih.govontosight.ai
Target Engagement Cellular Thermal Shift Assay (CETSA), In-vitro Enzyme Assays To confirm that the compound binds to its intended target in a cellular context and modulates its activity. nih.govnih.gov
Structure-Activity Relationship (SAR) Synthesis of Analogues, In-vitro Bioassays, QSAR Modeling To understand the relationship between chemical structure and biological activity and to optimize for potency and selectivity. nih.govnih.govnih.gov
Pathway Analysis Western Blotting, Gene Expression Analysis, Metabolomics To elucidate the downstream effects of target modulation on cellular signaling pathways. cancer.govnih.gov
Off-Target Profiling Broad Panel Kinase/Receptor Screening To identify unintended molecular interactions that could lead to adverse effects. ucl.ac.uk

| Mechanism of Toxicity | Cytotoxicity assays, Oxidative stress analysis, Apoptosis assays | To understand how the compound may induce cellular damage, particularly at higher concentrations. | nih.govnih.gov |

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Bromo-4-fluorophenyl)acetamide?

Answer:
The synthesis typically involves bromination and acetylation of fluorophenyl precursors. A common approach is the acetylation of 3-bromo-4-fluoroaniline using acetyl chloride in anhydrous conditions, followed by purification via recrystallization. Key parameters include temperature control (0–6°C for intermediate stability) and solvent selection (e.g., dichloromethane or ethyl acetate). Purity verification by GC (>97%) and proper storage (0–6°C) are critical to prevent decomposition . Structural confirmation via single-crystal X-ray diffraction (as reported in Acta Crystallographica) ensures accurate molecular geometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and confirm acetamide formation. For example, the amide proton resonates at δ ~2.1 ppm, while aromatic protons show splitting patterns due to bromine and fluorine substituents .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br = 1.89 Å, C-F = 1.34 Å) and confirms the planar acetamide group .
  • GC/HPLC : Validates purity (>97%) and detects halogenated byproducts .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .
  • First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies energy barriers for bromination/acetylation steps, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., polarity, boiling point) to enhance yield .
  • Machine Learning : Analyzes historical reaction data to recommend optimal molar ratios (e.g., 1.2:1 acetyl chloride to amine) .

Advanced: How should researchers resolve contradictions between NMR and X-ray data?

Answer:
Discrepancies (e.g., unexpected coupling constants or bond angles) require:

  • Cross-Validation : Compare experimental NMR shifts with computed values (GIAO-DFT) to identify misassignments .
  • Dynamic Effects : Assess if crystallographic data (static) conflicts with solution-state NMR due to conformational flexibility .
  • Crystallographic Refinement : Re-examine X-ray data (e.g., thermal parameters, occupancy) to rule out disorder or twinning .

Advanced: What strategies improve regioselectivity in halogenated acetamide derivatives?

Answer:

  • Directing Groups : Use meta-directing substituents (e.g., fluorine) to control bromination positions .
  • Catalytic Systems : Pd-catalyzed C-H activation enables selective bromination at the 3-position .
  • Steric Effects : Bulky reagents (e.g., NBS in DMF) favor para-substitution in competitive reactions .

Advanced: How does the substitution pattern affect reactivity in halogenated acetamides?

Answer:
Comparative studies of isomers (e.g., 3-bromo vs. 4-fluoro derivatives) reveal:

  • Electronic Effects : Fluorine’s electronegativity increases acetamide electrophilicity, accelerating nucleophilic substitutions .
  • Steric Hindrance : Bromine at the 3-position reduces accessibility to the amide group, slowing hydrolysis .
  • Crystal Packing : Halogen bonding (Br···O) in the solid state stabilizes specific conformations, influencing solubility .

Advanced: What factorial design principles apply to optimizing reaction conditions?

Answer:
A 2k^k factorial design can screen variables:

FactorLevelsImpact on Yield
Temperature25°C vs. 60°CHigher temps favor acetylation but risk decomposition
SolventDCM vs. THFPolar aprotic solvents improve reagent solubility
CatalystNone vs. DMAPDMAP increases acylation rate by 40%
Interaction effects (e.g., temperature × catalyst) are analyzed via ANOVA to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.